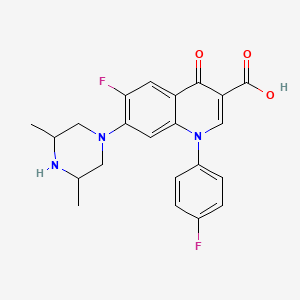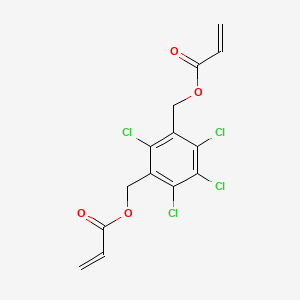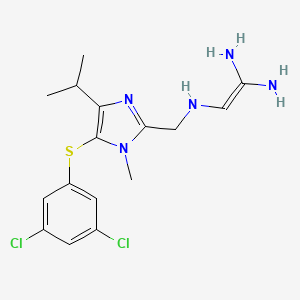
2-Diaminomethylenemethylaminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diaminomethylenemethylaminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diaminomethylenemethylaminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole typically involves multi-step organic reactions. Common starting materials might include substituted imidazoles and chlorinated aromatic compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of such compounds would be scaled up using batch or continuous flow reactors. The process would be optimized for cost-efficiency, safety, and environmental considerations. Key factors include the availability of raw materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
2-Diaminomethylenemethylaminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction might involve the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential effects on biological systems, including its interaction with proteins, enzymes, or cellular pathways.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it could be used in the synthesis of materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 2-Diaminomethylenemethylaminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other substituted imidazoles or chlorinated aromatic compounds. Examples could be:
- 2-Diaminomethylenemethylaminomethyl-5-phenylthio-4-isopropyl-1-methyl-1H-imidazole
- 2-Diaminomethylenemethylaminomethyl-5-(3,5-dichlorophenylthio)-4-ethyl-1-methyl-1H-imidazole
Uniqueness
The uniqueness of 2-Diaminomethylenemethylaminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole lies in its specific substitution pattern and the resulting chemical and biological properties. These unique features might make it particularly useful for certain applications or give it distinct advantages over similar compounds.
Properties
CAS No. |
178979-77-6 |
|---|---|
Molecular Formula |
C16H21Cl2N5S |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-N-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]ethene-1,1,2-triamine |
InChI |
InChI=1S/C16H21Cl2N5S/c1-9(2)15-16(24-12-5-10(17)4-11(18)6-12)23(3)14(22-15)8-21-7-13(19)20/h4-7,9,21H,8,19-20H2,1-3H3 |
InChI Key |
OCSKTHKNDLQZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CNC=C(N)N)C)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)

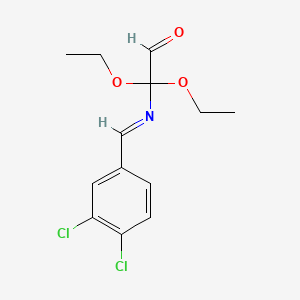
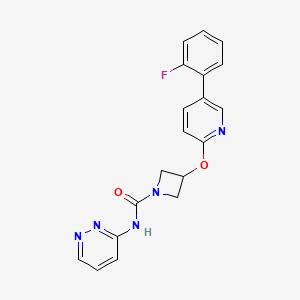



![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)
